2H-Benzo[d]imidazole-2-carbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzo[d]imidazole-2-carbothiohydrazide is a heterocyclic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, synthetic chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[d]imidazole-2-carbothiohydrazide typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzo[d]imidazole-2-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, thiols, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Benzo[d]imidazole-2-carbothiohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2H-Benzo[d]imidazole-2-carbothiohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit specific signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2H-Benzo[d]imidazole-2-thiol: Similar in structure but contains a thiol group instead of a carbothiohydrazide group.
2H-Benzo[d]imidazole-2-carboxamide: Contains a carboxamide group, differing in its chemical reactivity and biological activity.
2H-Benzo[d]imidazole-2-sulfonamide: Features a sulfonamide group, which imparts different pharmacological properties.
Uniqueness: 2H-Benzo[d]imidazole-2-carbothiohydrazide is unique due to its carbothiohydrazide group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
CAS No. |
95041-17-1 |
---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2H-benzimidazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4,7H,9H2,(H,12,13) |
InChI Key |
PBDXGRBLPNZFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(N=C2C=C1)C(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.